3-Bromo-6-chloroquinolin-2(1H)-one
Description
3-Bromo-6-chloroquinolin-2(1H)-one (CAS: 1197340-22-9) is a halogen-substituted quinolinone derivative characterized by a bicyclic lactam framework with bromine and chlorine substituents at positions 3 and 6, respectively . The quinolin-2(1H)-one core consists of a fused benzene and pyridinone ring, where the lactam moiety (NH group at position 1 and carbonyl at position 2) enables hydrogen bonding and influences electronic properties. This compound is commercially available through specialized suppliers, indicating its relevance in pharmaceutical or materials research .
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-bromo-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13) |
InChI Key |
KSMDFFRRNXHWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloroquinolin-2(1H)-one typically involves the bromination and chlorination of quinolin-2(1H)-one. One common method is the direct halogenation of quinolin-2(1H)-one using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of quinolin-2(1H)-one, followed by sequential bromination and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of halogen substituents significantly alter physicochemical and electronic properties. Key comparisons include:
Key Observations :
- Positional Isomerism: The 3-bromo-6-chloro substitution in the target compound vs. 6-bromo-3-chloro in 6-Bromo-3-chloroquinolin-4-ol demonstrates how minor positional changes alter electronic distribution and hydrogen-bonding capacity.
- Core Structure Differences: Quinolin-2(1H)-one vs. isoquinolin-1(2H)-one frameworks influence planarity and intermolecular interactions, affecting crystallization behavior.
Hydrogen Bonding and Crystallization
- This compound: The lactam NH and carbonyl groups likely participate in N–H⋯O hydrogen bonds, similar to 6-Chloroquinolin-2(1H)-one, which forms planar molecules with a mean C–C bond length of 0.002 Å in its crystal lattice .
- 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: Exhibits intermolecular N–H⋯O bonds with a torsion angle of -178.69° between aromatic rings, leading to a non-planar structure . This contrasts with the more planar quinolinone derivatives.
Pharmacological Relevance
- Dihydroquinazolin-4(1H)-ones (e.g., MHY2251): Exhibit SIRT1 inhibitory activity due to the lactam moiety and halogen substituents . The target compound’s bromine may enhance binding affinity compared to chlorine-only analogs.

- 6-Chloroquinolin-2(1H)-one: Serves as a precursor for antimalarial or anticancer agents, where halogenation improves metabolic stability .
Biological Activity
3-Bromo-6-chloroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H5BrClN2O
- Molecular Weight : 245.50 g/mol
The structural uniqueness of this compound arises from the presence of bromine and chlorine substituents at the 3 and 6 positions, respectively. This configuration enhances its reactivity and biological activity compared to other quinoline derivatives.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Bacillus subtilis | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Pseudomonas aeruginosa | Low Efficacy |
The antimicrobial activity was assessed using a semi-quantitative agar disk-diffusion method, which revealed substantial inhibition zones particularly against E. coli, while showing lower efficacy against P. aeruginosa and fungal strains like Candida albicans .
2. Anticancer Activity
This compound has been investigated for its anticancer potential across several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 15.5 |
| Breast cancer (MCF-7) | 12.3 |
| Prostate cancer (PC-3) | 18.7 |
| Colorectal cancer (HCT-116) | 20.5 |
The anti-proliferative effects were evaluated using the MTT colorimetric assay, which demonstrated that the compound significantly reduces cell viability in these cancer types . The mechanism of action involves enzyme inhibition and electrophilic interactions with nucleophilic sites in biological molecules, enhancing its activity against pathogens and cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Electrophilic Interactions : The presence of bromine enhances its electrophilic character, allowing for reactive interactions with biological targets such as DNA and proteins .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, showing promising results that suggest its potential use as a lead compound in antibiotic development .
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of various cancer cell lines, indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

